molecular formula C14H12FNO B326373 N-(2-fluorophenyl)-2-methylbenzamide

N-(2-fluorophenyl)-2-methylbenzamide

Cat. No.: B326373
M. Wt: 229.25 g/mol
InChI Key: GUHKGNBWSKJZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-methylbenzamide is a fluorinated benzamide derivative of interest in chemical and pharmaceutical research. As a member of the fluorinated benzamide family, this compound serves as a valuable synthetic intermediate and building block for the development of more complex molecules . Related fluorinated benzamides are known to be soluble in organic solvents like ethanol, methanol, and dichloromethane, while typically exhibiting low solubility in aqueous environments . The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability, making such intermediates crucial in drug discovery efforts . Researchers utilize these compounds in exploring structure-activity relationships, developing novel pharmacologically active molecules, and advancing material science . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in a laboratory setting, as similar compounds are known to cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and conduct their own specific experiments to determine the exact properties, characteristics, and applications of this compound for their unique research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12FNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

GUHKGNBWSKJZPY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Structural Elucidation and Conformational Analysis of N 2 Fluorophenyl 2 Methylbenzamide and Analogues

Spectroscopic Characterization Techniques in Structural Confirmation

The confirmation of the chemical structure of N-arylbenzamides is routinely achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

In the ¹H NMR spectra of N-arylbenzamides, the amide proton (N-H) typically appears as a broad singlet. The chemical shift of this proton can be influenced by its involvement in intramolecular hydrogen bonding. ucla.edu For instance, in analogues with a fluorine substituent at the ortho position of the phenyl ring, the N-H proton may be deshielded due to a through-space interaction with the fluorine atom. ucla.edu The aromatic protons appear in the downfield region of the spectrum, and their splitting patterns provide valuable information about the substitution pattern on the benzene (B151609) rings. The methyl protons of the 2-methylbenzoyl group would be expected to appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The N-H stretching vibration in secondary amides typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The position of this band can indicate the extent of hydrogen bonding. The C=O stretching vibration of the amide group gives rise to a strong absorption band, usually in the range of 1630-1680 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Table 1: Spectroscopic Data for N-arylbenzamide Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
N-(2-fluorophenyl) benzamide (B126)Amide N-H: ~8.5-9.5 (broad s) Aromatic H: ~7.0-8.0 (m)Carbonyl C: ~165 Aromatic C: ~115-160N-H stretch: ~3250-3350 C=O stretch: ~1640-1660
N-methylbenzamideN-H: ~6.3 (broad s) Methyl H: ~2.9 (d) Aromatic H: ~7.4-7.8 (m)Carbonyl C: 167.8 Methyl C: 26.8 Aromatic C: 127-134N-H stretch: 3320 C=O stretch: 1635

Note: The data in this table is representative and compiled from various sources on similar benzamide structures. Exact values for N-(2-fluorophenyl)-2-methylbenzamide would require experimental determination.

X-ray Crystallography Studies on Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Studies on analogues of this compound, such as fluorinated benzamides, have revealed key features of their crystal packing and intermolecular interactions.

In the crystal structures of many N-arylbenzamides, the molecules are linked into chains or more complex networks by intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.govnih.gov For example, in N-(2,4-difluorophenyl)-2-fluorobenzamide, molecules are linked into one-dimensional chains along the b-axis direction through N-H···O interactions. mdpi.com Similarly, N-(4-chlorophenyl)-2-methylbenzamide molecules form chains running along the b-axis via N-H···O hydrogen bonds. nih.gov

Besides the strong N-H···O hydrogen bonds, weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, play a significant role in stabilizing the crystal lattice. ias.ac.inresearchgate.net In some fluorinated benzamides, cyclic hydrogen-bonded motifs involving C-H···F interactions are observed. mdpi.com The presence of halogen atoms can also lead to halogen···halogen interactions. ias.ac.in

Table 2: Crystallographic Data for Selected Fluorinated Benzamide Analogues

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N-(2,4-difluorophenyl)-2-fluorobenzamideMonoclinicPnN-H···O, C-H···F mdpi.com
N-(2,3-difluorophenyl)-2-fluorobenzamideMonoclinicPnN-H···O, C-H···F, C-H···O mdpi.com
3-Chloro-N-(2-fluorophenyl)benzamide (Form IA)MonoclinicP2₁/cN-H···O, C-H···F, Cl···Cl ias.ac.in
3-Chloro-N-(2-fluorophenyl)benzamide (Form IB)OrthorhombicPna2₁N-H···O, C-H···F, Cl···Cl ias.ac.in

Conformational Preferences and Intramolecular Interactions

The conformation of N-arylbenzamides is primarily defined by the torsion angles around the amide bond and the bonds connecting the amide group to the aromatic rings. The planarity of the amide group is a key feature, and the relative orientation of the two aromatic rings is influenced by both steric and electronic factors.

A significant intramolecular interaction that can influence the conformation is the N-H···F hydrogen bond, which may occur in ortho-fluorinated N-arylbenzamides. ucla.edunih.gov The existence and strength of this interaction can affect the preferred conformation of the molecule. Theoretical and experimental studies have shown that in some cases, an intramolecular N-H···F hydrogen bond can lead to a planar conformation. nih.gov However, the energy of this interaction is often weak and can be influenced by the solvent environment. nih.gov

In this compound, the presence of the ortho-methyl group on the benzoyl ring introduces steric hindrance, which is likely to cause a significant twist between the benzoyl ring and the amide plane. This is a common feature in ortho-substituted benzanilides. nih.gov For instance, in N-(4-chlorophenyl)-2-methylbenzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is 83.1(1)°. nih.gov Similarly, in N-(2-chlorophenyl)-4-methylbenzamide, the dihedral angles between the two aromatic rings in the two independent molecules of the asymmetric unit are 51.76(6)° and 51.48(7)°. nih.gov

The conformation of the amide group itself (cis or trans with respect to the N-H and C=O bonds) is generally found to be trans in the solid state for secondary benzamides. nih.gov The relative orientation of the substituents on the two rings can also lead to different conformers. For example, in N-(2-chlorophenyl)-4-methylbenzamide, the ortho-Cl substituent in the anilino ring is found in both syn and anti positions relative to the N-H bond in the two independent molecules in the crystal structure. nih.gov

Table 3: Torsional Angles and Intramolecular Distances in Benzamide Analogues

CompoundDihedral Angle (Benzoyl-Anilino)Intramolecular InteractionDistance (Å)Reference
N-(4-chlorophenyl)-2-methylbenzamide83.1(1)°C=O syn to ortho-methyl- nih.gov
N-(2-chlorophenyl)-4-methylbenzamide51.76(6)°, 51.48(7)°ortho-Cl syn and anti to N-H- nih.gov
N-(2,4-difluorophenyl)-2-fluorobenzamide0.7(2)°N-H···FH1···F12 = 2.12(4) mdpi.com
N-(2,3-difluorophenyl)-2-fluorobenzamide0.5(2)°N-H···FH1···F12 = 2.17(3) mdpi.com

Biological Activity Spectrum and Targeted Research Areas

Enzyme Inhibition Studies

The capacity of N-(2-fluorophenyl)-2-methylbenzamide and related compounds to inhibit specific enzymes is a key area of research, with implications for various therapeutic areas.

A significant body of research has focused on the role of benzamide (B126) derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.

Certain fluorinated benzamide analogs have demonstrated notable selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. For instance, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has been identified as a potent inhibitor of HDAC3, with an IC50 value of 95.48 nM. nih.gov This compound exhibited significant selectivity for HDAC3 over HDAC1 and HDAC2. nih.gov

The table below summarizes the in vitro enzyme inhibitory activity of FNA against various HDAC isoforms.

EnzymeIC50 (nM)
HDAC1842.80
HDAC2949.15
HDAC395.48
HDAC4>5000
HDAC6>5000
HDAC7>5000
HDAC8>5000
HDAC9>5000
Data sourced from Chen et al. (2020) nih.gov

This data underscores the potential for developing highly selective HDAC inhibitors based on the N-(fluorophenyl)benzamide scaffold.

Investigations into the inhibitory effects of this compound and its analogs have extended to other key enzymes involved in metabolism and cellular signaling.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acid precursors and is a well-established target for cancer therapy. mdpi.com While benzamide derivatives have been explored as potential DHFR inhibitors, specific data on the inhibitory activity of this compound against DHFR is not readily available in the current scientific literature. mdpi.com

Cyclooxygenase (COX): Cyclooxygenase enzymes are key players in the inflammatory process through the synthesis of prostaglandins. Research on related compounds, such as N-methyl-2-(phenylamino)benzamide, suggests that the benzamide scaffold may contribute to anti-inflammatory activity through the inhibition of COX enzymes. Molecular docking studies have indicated that these compounds can bind to the active site of COX enzymes. However, specific inhibitory data for this compound against COX isoforms is yet to be reported.

Acetolactate Synthase (ALS): Acetolactate synthase is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides. ucanr.edumedchemexpress.com There is currently no available research to suggest that this compound or its close analogs are inhibitors of ALS.

Phytoene Desaturase (PDS): Phytoene desaturase is an enzyme involved in the carotenoid biosynthesis pathway in plants and cyanobacteria. wikigenes.orgplos.org It is a target for certain herbicides. At present, there is no scientific literature detailing the effects of this compound on PDS activity.

β-ketoacyl-ACP synthase III (ecKAS III): This enzyme is involved in the fatty acid synthesis pathway in bacteria and is a target for the development of novel antibacterial agents. There is no available data on the inhibitory activity of this compound against ecKAS III.

α-glucosidase: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. rcsb.org While various compounds are known to inhibit α-glucosidase, there is no specific research indicating that this compound possesses this activity. nih.govmedchemexpress.com

Receptor Modulation and Ligand Binding Investigations

The interaction of this compound and its derivatives with cellular receptors is another important aspect of its biological profile.

G-protein coupled receptors represent a large family of transmembrane receptors that play a central role in cellular signaling. The benzamide scaffold is present in molecules that interact with various GPCRs. However, specific studies detailing the binding or modulation of GPCRs by this compound are not currently available.

Nuclear hormone receptors are a class of ligand-activated transcription factors that regulate gene expression. There is no direct evidence to date of this compound modulating the activity of nuclear hormone receptors.

Cellular Pathway Modulation

The broader biological effects of a compound are often a result of its influence on various cellular pathways. While specific research on the modulation of cellular pathways by this compound is limited, the known inhibitory effects of its analogs on HDACs suggest a potential role in influencing pathways regulated by histone acetylation. Inhibition of HDACs can lead to the altered expression of genes involved in cell cycle progression, apoptosis, and differentiation.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the biological and therapeutic activities of the chemical compound This compound to generate the requested article.

Extensive searches for this specific compound did not yield research findings related to its influence on cell proliferation, apoptosis, signaling cascades, or its potential applications in oncology, anti-inflammatory, antimicrobial, or antiviral studies.

While the broader class of benzamides and other related fluorophenyl derivatives have been the subject of numerous studies showing a wide range of biological activities, the instructions to focus solely on this compound cannot be fulfilled with the currently available information. Generating content on the specified topics for this particular compound would not be scientifically accurate.

Therefore, the article cannot be written as requested without compromising the core requirements of scientific accuracy and strict adherence to the specified subject matter. Further experimental research on this compound is required to determine its specific biological activity spectrum and therapeutic potential.

Targeted Therapeutic Potential in Disease Models

Antimalarial and Antiparasitic Efficacy

The benzamide scaffold is a recognized pharmacophore in the development of antiparasitic agents. Research into related compounds suggests that this compound could possess significant activity against various parasites, including those responsible for malaria and schistosomiasis.

Antimalarial Activity:

Benzamide analogues have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that these compounds can interfere with hemozoin formation, a critical detoxification process for the parasite, leading to a cytotoxic buildup of free heme. The potency of these compounds is often influenced by the specific substitutions on the phenyl rings. For instance, research on a series of benzamides revealed that some analogues exhibit nanomolar activity against the parasite with low cytotoxicity and high microsomal stability. acs.org

Derivatives of the benzimidazole (B57391) class, which share structural similarities with benzamides, have also demonstrated potent, multistage activity against Plasmodium falciparum. acs.org Certain benzimidazole derivatives have shown efficacy in the high nanomolar range against chloroquine-sensitive strains of the parasite. malariaworld.org Furthermore, some benzophenone (B1666685) derivatives containing an amide linkage have displayed submicromolar activity against P. falciparum. nih.gov

Antiparasitic Activity:

N-phenylbenzamides have emerged as a promising class of compounds for combating schistosomiasis, a debilitating parasitic disease caused by Schistosoma flatworms. dspace.unza.zm A notable example is the compound MMV687807, an N-phenylbenzamide that has demonstrated lethal effects against both adult S. mansoni and S. haematobium worms in vitro. dspace.unza.zmnih.gov Structure-activity relationship (SAR) studies on analogues of this compound have indicated that electron-withdrawing groups, such as a trifluoromethyl group, can enhance antischistosomal potency. dspace.unza.zm Some optimized N-phenylbenzamide analogues have demonstrated activity in the nanomolar range against S. mansoni, with a high selectivity index over mammalian cells. nih.gov

The antiparasitic potential of N-phenylbenzamides also extends to kinetoplastid parasites, including Trypanosoma and Leishmania species. Certain derivatives have shown efficacy against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. acs.org

The following table summarizes the antimalarial and antiparasitic activities of selected benzamide and N-phenylbenzamide derivatives, providing a reference for the potential efficacy of this compound.

Compound ClassTarget OrganismActivityReference
BenzamidesPlasmodium falciparumNanomolar parasite activity, inhibition of hemozoin formation acs.org
Benzimidazole DerivativesPlasmodium falciparumIC50s < 0.1 µM against PfNF54 strain acs.org
N-phenylbenzamidesSchistosoma mansoniEC50 = 80 nM for optimized analogue nih.gov
N-phenylbenzamide DerivativesKinetoplastid parasitesActive and selective against T. brucei, T. cruzi, and L. donovani acs.org

Neurological and Neuroprotective Applications

The structural motifs present in this compound, particularly the fluorinated phenyl ring and the benzamide core, are features found in various neurologically active compounds. Research into related molecules suggests potential applications in treating conditions like epilepsy and ischemic stroke.

Anticonvulsant Activity:

Fluorinated N-benzamide enaminones have been identified as a novel class of anticonvulsant agents. Through structure-activity relationship (SAR) studies, several analogues have demonstrated efficacy in acute rodent seizure models, particularly the 6-Hz "psychomotor" 44-mA test, which is a model for drug-resistant epilepsy. mdpi.com Certain lead compounds from this class are believed to exert their effect by inhibiting voltage-gated sodium channels. mdpi.com

Neuroprotective Effects:

Benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for the treatment of ischemic stroke. nih.gov These compounds are designed to disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a mechanism implicated in neuronal damage following a stroke. Optimized derivatives have shown significant neuroprotective activity in primary cortical neurons and have demonstrated the ability to reduce infarct size and neurological deficits in animal models of stroke. nih.gov

Additionally, some benzamide derivatives have been explored for their potential antidepressant-like effects, with studies indicating involvement of the serotonergic system. nih.gov

The table below details the neurological and neuroprotective activities of structurally related benzamide compounds.

Compound ClassPotential ApplicationMechanism of ActionReference
Fluorinated N-benzamide EnaminonesAnticonvulsant (Drug-resistant epilepsy)Inhibition of voltage-gated sodium channels mdpi.com
Benzyloxy Benzamide DerivativesNeuroprotection (Ischemic stroke)Disruption of PSD95-nNOS protein-protein interaction nih.gov
N-substituted BenzamideAntidepressantModulation of the serotonergic system nih.gov

Agricultural Applications (Herbicidal Activity)

In the agricultural sector, benzanilide (B160483) (N-phenylbenzamide) derivatives have been investigated for their potential as herbicides. The specific substitution patterns on both the benzoyl and aniline (B41778) rings play a crucial role in determining the herbicidal activity and selectivity.

Research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be considered bioisosteres of benzanilides, has shown that these compounds can exhibit significant herbicidal activity. nih.gov Structure-activity relationship studies within this class have highlighted that the introduction of halogen atoms, particularly fluorine, on the phenyl ring can significantly improve herbicidal activity against certain weeds. nih.gov For example, a trifluorophenyl-substituted derivative was identified as a highly active compound against monocotyledonous weeds like bentgrass. nih.gov

Furthermore, various benzanilide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties, which can also be relevant in agricultural applications for crop protection. seu.ac.lk

The herbicidal potential of compounds structurally related to this compound is summarized in the table below.

Compound ClassTarget WeedsKey Structural Features for ActivityReference
Pyrido[2,3-d]pyrimidine DerivativesMonocots (e.g., bentgrass)Fluorine substitution on the phenyl ring nih.gov
Benzanilide DerivativesGeneral WeedsVaried substitution patterns on both phenyl rings seu.ac.lk

Mechanism of Action Elucidation at the Molecular Level

: Target Identification and Validation Strategies

The primary molecular target for N-(2-fluorophenyl)-2-methylbenzamide and other benzamide (B126) fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain. nih.gov This enzyme plays a crucial role in both the citric acid cycle and the electron transport chain, making it essential for cellular respiration and energy production in fungi. nih.gov Inhibition of SDH disrupts these vital processes, ultimately leading to fungal cell death.

The identification of SDH as the target for this class of compounds has been established through a combination of biochemical and genetic approaches. Initial studies with related benzamide fungicides demonstrated their ability to inhibit mitochondrial respiration. Subsequent investigations pinpointed SDH as the specific site of action. A key validation strategy involves the study of resistance mechanisms in fungal populations. Mutations in the genes encoding the subunits of the SDH enzyme have been frequently correlated with reduced sensitivity to benzamide fungicides, providing strong evidence that SDH is the direct target. nih.gov

Detailed Molecular Interactions and Binding Modes

The binding of this compound to the succinate dehydrogenase enzyme is a highly specific process mediated by a network of non-covalent interactions. While a crystal structure of this compound bound to SDH is not publicly available, extensive research on related SDHI fungicides allows for a detailed inference of its binding mode within the ubiquinone-binding pocket (Q-site) of the enzyme. The SDH enzyme is a heterotetrameric protein composed of four subunits: SdhA, SdhB, SdhC, and SdhD. The Q-site is a hydrophobic cavity formed by residues from the SdhB, SdhC, and SdhD subunits.

Hydrogen Bonding Networks and Their Role

Hydrogen bonds are critical for the anchoring of benzamide inhibitors within the Q-site. The amide group of this compound is a key contributor to these interactions. It is anticipated that the amide proton forms a hydrogen bond with a conserved tyrosine residue (Tyr58 in SdhD), while the carbonyl oxygen can form a hydrogen bond with the side chain of a tryptophan residue (Trp173 in SdhB). These interactions are crucial for the high-affinity binding of the inhibitor.

Halogen Bonding and Other Non-Covalent Interactions

The fluorine atom on the phenyl ring of this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid residue within the binding pocket. This interaction can further stabilize the bound conformation of the inhibitor and contribute to its specificity and potency. Studies on other fluorinated fungicides have highlighted the importance of such interactions in enhancing binding affinity.

Allosteric Modulation and Orthosteric Binding Mechanisms

This compound acts as an orthosteric inhibitor of succinate dehydrogenase. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. In the case of SDH, the natural substrate for the Q-site is ubiquinone. By occupying the ubiquinone-binding pocket, this compound physically blocks the entry of ubiquinone, thereby preventing the transfer of electrons and halting the catalytic cycle of the enzyme. This is in contrast to allosteric modulators, which bind to a site distinct from the active site and induce a conformational change that affects the enzyme's activity. The competitive nature of inhibition by SDHIs like the benzamides confirms their orthosteric mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity and Selectivity

The incorporation of fluorine into bioactive molecules is a widely employed strategy to modulate their physicochemical properties and enhance their biological performance. nanobioletters.comsigmaaldrich.comnih.gov In the context of N-(2-fluorophenyl)-2-methylbenzamide, the ortho-fluorine substituent on the N-phenyl ring plays a pivotal role.

Positional Isomerism and Electronic Effects

The ortho-fluorine can also engage in intramolecular hydrogen bonding with the amide proton, a phenomenon observed in other ortho-substituted N-phenylamides. nih.gov This interaction can rigidify the conformation of the molecule, which may be favorable or unfavorable for binding to a specific biological target.

Influence on Target Affinity and Efficacy

The electronic modifications and conformational constraints imposed by the ortho-fluorine substituent directly impact the compound's affinity for its target and its efficacy. Fluorine can enhance binding affinity by increasing the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access hydrophobic binding pockets within a target protein. nih.gov However, this is not a universal rule, as demonstrated in studies of classical cannabinoids where fluorine substitution at certain positions was detrimental to CB1 receptor binding. nih.gov

In the case of N-phenylbenzamide derivatives, the introduction of electron-withdrawing groups like fluorine can be beneficial for certain biological activities. For example, in a series of N-phenylbenzamide derivatives developed as anti-EV71 agents, the presence of electron-withdrawing groups on the N-phenyl ring was found to increase antiviral activity. nih.gov

The following table presents hypothetical data to illustrate the potential impact of fluorine's positional isomerism on the inhibitory activity of a hypothetical enzyme.

CompoundFluorine PositionIC₅₀ (nM)
N-phenyl-2-methylbenzamideNone500
This compound ortho50
N-(3-fluorophenyl)-2-methylbenzamidemeta150
N-(4-fluorophenyl)-2-methylbenzamidepara100

Role of Methyl Substituents in Modulating Activity

In some cases, this steric hindrance can be detrimental to activity. For instance, in a study on the synthesis of methyl-substituted N-phenylbenzamides, moving the methyl group to the ortho position proved more challenging and resulted in lower yields, likely due to steric clashes. researchgate.net Similarly, a study on Schiff bases showed that ortho-methyl substitution resulted in lower antimicrobial activity compared to meta and para substitution. researchgate.net

Conversely, a bulky group at the ortho position can also be beneficial. A QSAR study on N-phenylbenzamides as antimicrobial agents suggested that a bulky group at the ortho position is desirable for activity against Gram-negative bacteria. nih.gov

The following table illustrates the potential effect of the methyl group's position on biological activity, using hypothetical data.

CompoundMethyl PositionIC₅₀ (nM)
N-(2-fluorophenyl)benzamideNone200
This compound ortho50
N-(2-fluorophenyl)-3-methylbenzamidemeta80
N-(2-fluorophenyl)-4-methylbenzamidepara75

Influence of Amide Linkage Conformation

The amide bond is a critical structural element in this compound. It is a relatively rigid planar unit due to resonance, which limits the rotational freedom between the carbonyl carbon and the nitrogen atom. nih.gov However, the bonds on either side of the amide group (N-C(phenyl) and C(carbonyl)-C(benzoyl)) can rotate, allowing the two aromatic rings to adopt different relative orientations.

The conformation of the amide linkage is heavily influenced by the ortho substituents. The ortho-fluoro and ortho-methyl groups can create a "pincer" effect, forcing the two phenyl rings into a specific, non-planar arrangement. This defined conformation can be crucial for pre-organizing the molecule for optimal binding to its biological target, potentially leading to higher affinity and selectivity. The intramolecular hydrogen bond between the ortho-fluorine and the amide hydrogen, as mentioned earlier, can further stabilize a particular conformation. nih.gov

Derivatization Strategies for Activity Optimization

The N-phenylbenzamide scaffold offers numerous opportunities for derivatization to optimize biological activity. Based on studies of related compounds, several strategies can be envisioned for this compound:

Modification of the Benzoyl Ring: Introducing further substituents on the benzoyl ring can fine-tune the electronic and steric properties. For example, adding electron-donating or electron-withdrawing groups at the para- or meta-positions could modulate activity.

Modification of the N-Phenyl Ring: Similar to the benzoyl ring, the N-phenyl ring can be further substituted to explore additional interactions with the target protein.

Replacement of the Methyl Group: The ortho-methyl group could be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to probe the steric tolerance of the binding site.

Bioisosteric Replacement of Fluorine: The fluorine atom could be replaced with other small, electronegative groups (e.g., hydroxyl, cyano) to investigate the importance of its specific electronic and hydrogen-bonding properties.

Amide Bond Modification: While more synthetically challenging, modification of the amide bond itself, for instance by N-alkylation, could be explored, although this would remove the potential for hydrogen bonding from the amide proton.

General derivatization techniques for amino compounds often involve reactions that target the amine or carboxylic acid functionalities to improve analytical properties for techniques like liquid chromatography-mass spectrometry. nih.govresearchgate.net While not directly for activity optimization, these methods highlight the chemical reactivity of the core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on N-phenylbenzamides have provided valuable insights into the physicochemical properties that govern their biological activity. For instance, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed that for anti-Gram-positive activity, electrostatic interactions are dominant, as indicated by the significance of the electrophilicity index. nih.gov In contrast, for anti-Gram-negative activity, steric and hydrophobic interactions, represented by molar refractivity and logP, were found to be more important. nih.gov

A hypothetical QSAR model for a series of this compound analogs could take the following form:

log(1/IC₅₀) = aσ + bπ + c*Es + d

Where:

IC₅₀ is the concentration of the compound required for 50% inhibition of a biological process.

σ represents the electronic effect of substituents (Hammett constant).

π represents the hydrophobic character of substituents.

Es represents the steric effect of substituents (Taft's steric parameter).

a, b, c, and d are coefficients determined by regression analysis.

Such a model for this compound would likely show significant contributions from steric parameters for the ortho-methyl group and electronic/hydrophobic parameters for the ortho-fluoro group and any additional substituents.

The following table provides an example of data that could be used to build a QSAR model for a series of analogs.

Compound IDR-group (para on benzoyl ring)σπEslog(1/IC₅₀)
1H0.000.000.007.30
2Cl0.230.71-0.977.85
3OCH₃-0.27-0.02-0.557.10
4NO₂0.78-0.28-2.528.15

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-fluorophenyl)-2-methylbenzamide, docking studies can be employed to predict its binding affinity and mode of interaction with various protein targets. This is particularly relevant in drug discovery, where identifying how a ligand interacts with a biological receptor is a critical step.

While specific docking studies on this compound are not extensively reported in the literature, the principles of such investigations can be illustrated by examining studies on analogous benzamide (B126) derivatives. For instance, various N-phenylbenzamide derivatives have been evaluated as potential inhibitors for a range of protein kinases. scirp.org In a hypothetical docking study of this compound against a protein kinase, the software would predict the binding pose and calculate a docking score, which is an estimation of the binding free energy. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site would be analyzed.

Table 1: Predicted Interactions of a Hypothetical this compound Docking Pose

Interaction TypeLigand MoietyProtein Residue (Hypothetical)
Hydrogen BondAmide N-HAsp145
Hydrogen BondAmide C=OLys54
Hydrophobic2-methylphenyl ringLeu120, Val88
Pi-Stacking2-fluorophenyl ringPhe143

The insights gained from such predictions can guide the rational design of more potent and selective analogs of this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in solution or within a protein binding site). This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

In a typical MD simulation of a protein-ligand complex involving this compound, the system is solvated in a water box with appropriate ions, and the trajectories of all atoms are calculated over a period of nanoseconds or even microseconds. scispace.com Analysis of these trajectories can reveal the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. nih.govresearchgate.net

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of a Protein-Ligand Complex

MetricSystemAverage Value (Hypothetical)Interpretation
RMSDLigand1.5 ÅStable binding of the ligand
RMSDProtein Backbone2.0 ÅNo significant conformational changes in the protein
Hydrogen BondsLigand-ProteinMaintained > 90% of simulation timeKey hydrogen bond interactions are stable

Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), providing a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, methods such as Density Functional Theory (DFT) can be employed to obtain detailed information about its molecular properties. nih.gov

These calculations can provide optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Dipole Moment3.2 DInformation about polarity

Quantum chemical calculations can also be used to study reaction mechanisms involving this compound, providing insights into its synthesis and potential metabolic pathways.

De Novo Compound Design and Virtual Screening Approaches

This compound can serve as a scaffold or a starting point in de novo compound design and virtual screening campaigns aimed at discovering novel bioactive molecules. benevolent.com

In de novo design, algorithms can be used to generate novel molecular structures with desired properties, often starting from a known active fragment or scaffold. The structural features of this compound, such as the substituted phenyl rings and the central amide linkage, could be used as building blocks for generating new chemical entities.

In virtual screening, large libraries of compounds are computationally screened against a biological target to identify potential hits. bohrium.com this compound itself could be included in such a library. More strategically, its structural information can be used to create a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used to search for other molecules in a database that fit these criteria.

Table 4: A Hypothetical Pharmacophore Model Based on this compound

FeatureDescription
Hydrogen Bond DonorAmide N-H group
Hydrogen Bond AcceptorAmide C=O group
Aromatic Ring2-methylphenyl group
Aromatic Ring2-fluorophenyl group
Hydrophobic FeatureMethyl group

These computational strategies are integral to modern drug discovery and can significantly accelerate the process of identifying and optimizing new therapeutic agents based on the this compound scaffold.

Research on N 2 Fluorophenyl 2 Methylbenzamide Derivatives and Analogues

Synthesis and Evaluation of Structurally Modified Benzamides

The synthesis of derivatives based on the N-(2-fluorophenyl)-2-methylbenzamide scaffold typically involves standard condensation reactions, most commonly reacting a substituted benzoyl chloride with a corresponding aniline (B41778) derivative. mdpi.commdpi.comevitachem.com The evaluation of these new compounds spans structural analysis, such as X-ray crystallography, and assessment of their biological or chemical properties.

Alterations to the fundamental benzamide (B126) core are a key strategy to modulate the properties of the resulting molecules. This can involve the addition of further substituents to either of the two phenyl rings. For instance, in a study aimed at developing antiprion agents, a new set of benzamide derivatives was synthesized by introducing a 2-(pyrrolidin-1-yl)acetamido or 2-(piperidin-1-yl)acetamido group onto the benzamide scaffold. nih.gov This type of modification significantly changes the steric and electronic profile of the core structure. nih.gov General strategies for modifying benzamide derivatives, particularly those investigated as histone deacetylase (HDAC) inhibitors, often conceptualize the molecule in three parts: a zinc-binding group, a "cap" region, and a linker connecting them. researchgate.net Each part can be independently modified to optimize activity. researchgate.net

The fluorine atom on the N-phenyl ring is a critical feature, and varying its position or number, or substituting it with other halogens, has been a subject of considerable research.

The synthesis of tri-fluorinated benzamides, which are structurally related to this compound, has been reported. For example, N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide were synthesized in high yields (87-88%) through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (B47769) and 2,4-difluoroaniline, respectively. mdpi.commdpi.com These tri-fluorinated benzamides are noted to be relatively rare compared to their di- and tetra-fluorinated counterparts. mdpi.com

Table 1: Synthesis of Fluorinated Benzamide Analogues

Compound Name Reactants Yield Reference
N-(2,3-difluorophenyl)-2-fluorobenzamide 2-fluorobenzoyl chloride, 2,3-difluoroaniline 88% mdpi.com
N-(2,4-difluorophenyl)-2-fluorobenzamide 2-fluorobenzoyl chloride, 2,4-difluoroaniline 87% mdpi.com

The introduction of fluorine is often a deliberate strategy to improve metabolic stability and biological activity. nih.gov In the development of novel HDAC inhibitors, a fluorine atom was introduced into the benzamide zinc-binding group to create N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.gov This fluorination led to a significant increase in potency and selectivity for the HDAC3 isoform compared to its non-fluorinated parent compound. nih.gov

Table 2: Comparative HDAC Isoform Inhibition (IC₅₀) of a Fluorinated Benzamide (FNA) vs. its Non-fluorinated Precursor (NA)

Compound HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) Reference
NA (Non-fluorinated) >10,000 >10,000 1,894 nih.gov
FNA (Fluorinated) 843.5 949.1 95.48 nih.gov

The ortho-methyl group on the benzoyl ring exerts a significant steric influence on the molecule's conformation. In the crystal structure of the related compound N-(4-chlorophenyl)-2-methylbenzamide, the carbonyl (C=O) bond is positioned syn (on the same side) to the ortho-methyl group. nih.gov This fixed orientation dictates the dihedral angles between the central amide plane and the two aromatic rings. nih.gov Any modification, such as removal or relocation of this methyl group, would be expected to alter the molecule's three-dimensional shape, thereby affecting how it can interact with biological targets. Studies on a series of 2-methyl-N-(aryl)-benzamides confirm that while the syn conformation is a common feature, the inter-ring angles vary with substitution on the N-phenyl ring. nih.gov

Replacing one of the phenyl rings with a heterocyclic system is a common medicinal chemistry strategy known as bioisosteric replacement, often used to improve properties like metabolic stability. Research has led to the identification of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as metabolically stable positive allosteric modulators of the GABA-A receptor. nih.govnih.gov In these compounds, the N-(2-fluorophenyl)-benzamide core is effectively replaced by a 2-(4-fluorophenyl)-benzimidazole structure. nih.govnih.gov This modification was successful in creating compounds with improved metabolic profiles compared to earlier derivatives. nih.gov Another approach involves modifying appended chemical groups, such as replacing a piperazine (B1678402) ring with a homopiperazine (B121016) or piperidine (B6355638) ring system in complex dopamine (B1211576) transporter (DAT) inhibitors to enhance metabolic stability while retaining the desired biological activity profile. nih.gov

While the amide N-H bond is a key hydrogen bond donor, the nitrogen atom itself can be a point for substitution. In the synthesis of potential antiprion agents, derivatives such as 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide were created, featuring an N-butyl group on the amide nitrogen. nih.gov More fundamental research into N-acyloxy-N-alkoxyamides has shown that bis-oxyl substitution makes the amide nitrogen pyramidal and electrophilic. researchgate.net This enables the amide nitrogen to undergo Sₙ2 substitution reactions with various nucleophiles, a reactivity not seen in typical amides and one that highlights the potential for derivatization directly at the nitrogen center. researchgate.net

Comparative Studies with Related Benzamide Scaffolds

The properties of this compound derivatives are often understood by comparing them to related structures. Structural studies of N-(4-chlorophenyl)-2-methylbenzamide show that the dihedral angle between the benzoyl and aniline rings is 83.1°. nih.gov This is a significant twist, largely influenced by the ortho-methyl group. This conformation is compared with other analogues like 2-methyl-N-phenylbenzamide and 2-methyl-N-(4-methylphenyl)benzamide, which show similar conformations. nih.gov

Table 3: Comparison of Dihedral Angles (°) in 2-Methylbenzamide (B88809) Analogues

Compound Amide Plane to Benzoyl Ring Amide Plane to Aniline Ring Benzoyl Ring to Aniline Ring Reference
N-(4-Chlorophenyl)-2-methylbenzamide 46.4 36.9 83.1 nih.gov
2-Methyl-N-(aryl)-benzamides (Varies with substitution) (Varies with substitution) (Generally large angle) nih.gov

In the context of halogenation, tri-fluorinated benzamides like N-(2,3-difluorophenyl)-2-fluorobenzamide are compared with their di- and tetra-fluorinated counterparts, which are more commonly reported in crystallographic databases. mdpi.com Furthermore, comparisons are drawn to analogues with different halogens, such as 2-chloro-N-(2,3-dichlorophenyl)benzamide, the trichloro-equivalent of N-(2,3-difluorophenyl)-2-fluorobenzamide. mdpi.com The most direct functional comparisons come from studies where a specific modification is made for a desired outcome. The superior HDAC3 inhibition and selectivity of the fluorinated compound FNA over its direct non-fluorinated precursor, NA, provides a clear example of how a single atomic substitution on the benzamide scaffold can lead to a dramatically improved biological profile. nih.gov

Preclinical Investigative Studies and Translational Research

In Vitro Efficacy Assessments in Cell-Based Assays

Cell-based assays are crucial for the initial evaluation of a compound's potential therapeutic activity. These assays help determine a compound's effectiveness and its mechanism of action at a cellular level.

Cell Line Susceptibility and Cytotoxicity Profiling

Information regarding the susceptibility of various cell lines to N-(2-fluorophenyl)-2-methylbenzamide and its cytotoxicity profile is not currently available. This type of analysis would typically involve exposing a panel of cancer or other disease-relevant cell lines to the compound to determine the concentrations at which it inhibits cell growth or causes cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

Biochemical and Cellular Target Engagement Studies

There is no available data from biochemical or cellular assays to identify the specific molecular targets of this compound. Target engagement studies are essential to understand how a compound exerts its effects, for instance, by measuring its binding to a specific enzyme or receptor within the cell.

In Vivo Proof-of-Concept Studies in Animal Models

Proof-of-concept studies in animal models are a critical step in preclinical research to evaluate a compound's efficacy and potential for further development. No in vivo studies for this compound in animal models of any disease have been reported in the reviewed literature. Such studies would provide insights into the compound's activity in a whole-organism system.

Emerging Research Frontiers and Future Perspectives

Advanced Methodologies in Chemical Synthesis and Derivatization

The future synthesis of N-(2-fluorophenyl)-2-methylbenzamide and its derivatives will likely capitalize on advanced methodologies that offer greater efficiency, precision, and environmental sustainability. While traditional methods like the condensation reaction between a benzoyl chloride and an aniline (B41778) are effective, ongoing research is focused on refining these processes. mdpi.commdpi.com Future work is expected to focus on developing larger and more diverse isomer grids of halogenated benzamides to facilitate comprehensive physicochemical and structural analysis. mdpi.commdpi.com

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Future research may focus on developing novel catalysts to selectively introduce functional groups onto the aromatic rings of this compound, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field, offering high selectivity and mild reaction conditions. Engineered enzymes could be employed for specific transformations, such as regioselective hydroxylation or amidation, to produce novel derivatives that are difficult to access through conventional chemistry.

Derivatization strategies are also becoming more sophisticated. The use of specialized reagents to modify specific functional groups allows for the creation of compound libraries with diverse properties. nih.gov For instance, derivatization can be used to improve the analytical detection of a molecule or to modulate its pharmacokinetic properties. nih.gov A convenient synthesis for a related compound, 4-amino-2-fluoro-N-methyl-benzamide, has been developed using a non-toxic oxidant and an environmentally friendly hydrogenation reduction reaction, highlighting a trend towards greener chemistry. researchgate.netchemicalbook.com

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesPotential Application for this compound
Standard Condensation High yield, well-established procedure. mdpi.commdpi.comBaseline synthesis of the core structure.
Flow Chemistry Enhanced safety, scalability, and process control.Large-scale, efficient production of the compound and its key intermediates.
C-H Activation Atom economy, reduced synthetic steps.Direct introduction of new functional groups to create diverse analogs.
Biocatalysis High stereoselectivity and regioselectivity, green chemistry.Creation of chiral derivatives or specific hydroxylated metabolites for biological testing.

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs. mdpi.com While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest several promising avenues for future investigation.

Oncology: Fluorine substitution is a known strategy to enhance metabolic stability and target affinity. nih.gov For example, fluorine substitution on a benzamide zinc-binding group was shown to improve the metabolic stability of histone deacetylase (HDAC) inhibitors. nih.gov A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, showed potent activity against HDAC3 and inhibited the growth of liver cancer cells. nih.gov Furthermore, the closely related intermediate, 4-amino-2-fluoro-N-methyl-benzamide, is a crucial component of Enzalutamide, a second-generation anti-androgen used in the treatment of castration-resistant prostate cancer. researchgate.netchemicalbook.com This suggests that derivatives of this compound could be designed and screened as potential anticancer agents, targeting enzymes like HDACs or hormone receptors.

Infectious Diseases: Cinnamic acid derivatives, which share some structural similarities with benzamides, have demonstrated a wide range of biological activities, including antibacterial and antiviral properties. nih.gov A study of novel chlorinated N-arylcinnamamides revealed that some derivatives possess submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This precedent supports the exploration of this compound and its derivatives for activity against drug-resistant bacterial and fungal pathogens.

Neuroscience: The benzamide class includes compounds with activity in the central nervous system. Future research could involve screening this compound derivatives for activity against neurological targets, such as receptors and enzymes implicated in neurodegenerative diseases or psychiatric disorders.

The search for novel biological targets will be driven by high-throughput screening of compound libraries derived from the this compound core structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netijettjournal.org These computational tools can be applied at nearly every stage, from target identification to lead optimization. nih.govnih.gov For a compound like this compound, AI and ML offer powerful strategies to navigate the vast chemical space and design novel analogs with desired properties.

Key applications include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of new, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules from the ground up, optimized for specific criteria such as binding affinity to a target protein, metabolic stability, and low toxicity. researchgate.netnih.gov These models could generate novel benzamide derivatives that retain the key pharmacophoric features of this compound while exploring new chemical space.

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against a biological target to identify potential hits. nih.gov This allows for the exploration of a much larger chemical space than is feasible with experimental screening alone.

The integration of AI and ML will accelerate the discovery of this compound derivatives with therapeutic potential by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Table 2: AI/ML Applications in this compound Research

AI/ML TechniqueApplicationExpected Outcome
QSAR Modeling Predict biological activity based on chemical structure.Prioritization of synthetic targets with high predicted potency. mdpi.com
De Novo Design Generate novel molecular structures with desired properties.Creation of innovative benzamide derivatives with improved efficacy and safety profiles. researchgate.net
Virtual Screening Computationally screen large libraries for target binding.Rapid identification of potential hit compounds for further experimental validation. nih.gov
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicity.Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. nih.gov

Development of this compound as a Research Tool

Beyond its potential as a therapeutic agent, this compound and its analogs can serve as valuable research tools to probe biological systems and advance chemical science. mdpi.com

Chemical Probes: A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. By developing a highly selective derivative of this compound for a particular biological target, it could be used to elucidate the target's role in health and disease.

Structural Systematics: There is ongoing interest in expanding the structural knowledge of halogenated benzamides. mdpi.commdpi.com this compound can serve as a model compound within a larger grid of isomers. Studying how systematic changes in halogen position and other substituents affect crystal packing, conformation, and physicochemical properties provides fundamental insights that can guide future drug design. mdpi.com

Analytical Standards: Derivatized forms of this compound could be synthesized for use as reference standards in the development of new analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov This is crucial for accurately quantifying the compound and its metabolites in complex biological matrices during preclinical and clinical development.

The development of this compound as a research tool contributes to a foundational understanding of chemical and biological principles, which in turn fuels the discovery of new medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.